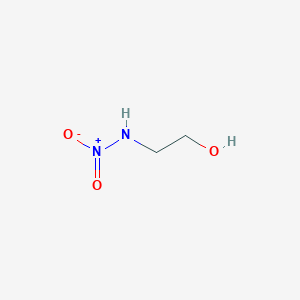

N-(2-Hydroxyethyl)nitramide

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(2-hydroxyethyl)nitramide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N2O3/c5-2-1-3-4(6)7/h3,5H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATUZCZOMGJGGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40591447 | |

| Record name | N-(2-Hydroxyethyl)nitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

106.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74386-82-6 | |

| Record name | N-(2-Hydroxyethyl)nitramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40591447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Precision Synthesis of N-(2-Hydroxyethyl)nitramide: A Selective N-Nitration Protocol

Topic: Synthesis of N-(2-Hydroxyethyl)nitramide Audience: Researchers, Scientists, and Drug Development Professionals Format: In-depth Technical Guide

Executive Summary

The synthesis of N-(2-Hydroxyethyl)nitramide (also known as 2-nitraminoethanol) presents a classic chemoselective challenge in energetic materials and pharmaceutical chemistry: distinguishing between the nucleophilic nitrogen and the nucleophilic oxygen of ethanolamine.

Direct nitration of ethanolamine using standard mixed acid (

Critical Analysis of Synthetic Routes

Before detailing the recommended protocol, it is essential to understand why the "obvious" route fails. This causality analysis prevents the recurrence of common experimental errors.

The Flawed Route: Direct Nitration

Attempting to nitrate ethanolamine (

-

Major Byproduct: 2-Aminoethyl nitrate (Energetic, shock-sensitive).

-

Secondary Byproduct: N-nitro-2-aminoethyl nitrate (Dinitro species).

-

Outcome: Low yield (<10%), high explosion hazard, and difficult separation.

The Authoritative Route: The Oxazolidinone Protocol

The recommended approach utilizes 2-oxazolidinone as a starting material. This cyclic carbamate effectively "masks" the hydroxyl and amine functionalities.

-

Protection: The cyclic structure locks the oxygen as a carbamate ester (unreactive to nitration conditions).

-

Activation: The nitrogen, though part of an amide-like system, remains susceptible to electrophilic attack by nitronium ions (

) under specific anhydrous conditions. -

Deprotection: The N-nitro carbamate intermediate undergoes hydrolysis and spontaneous decarboxylation in water to yield the target primary nitramide.

Reaction Pathway Visualization

The following diagram illustrates the chemoselectivity of the recommended route versus the flawed direct nitration path.

Figure 1: Comparative reaction pathways showing the failure of direct nitration versus the success of the oxazolidinone protection strategy.

Detailed Experimental Protocol

This protocol is adapted from the work of Runge et al. and validated methodologies for nitramide synthesis.

Phase 1: Preparation of N-Nitro-2-oxazolidinone

Objective: Selectively nitrate the nitrogen center without ring opening.

| Reagent | Role | Stoichiometry (Equiv.)[1] | Notes |

| 2-Oxazolidinone | Substrate | 1.0 | Commercially available or synthesized from ethanolamine + diethyl carbonate. |

| Nitric Acid (98-100%) | Nitrating Agent | 4.0 - 5.0 | Must be fuming (white). Lower concentrations reduce yield. |

| Acetic Anhydride | Dehydrating Agent | 4.0 - 5.0 | Forms acetyl nitrate in situ (active species). |

| Ice/Water | Quenching | Excess | For safe termination. |

Step-by-Step Procedure:

-

Setup: Equip a 3-neck round-bottom flask with a thermometer, addition funnel, and drying tube. Place in an ice/salt bath to maintain temperature between -5°C and 0°C .

-

Nitrating Mix: Add Acetic Anhydride to the flask. Slowly add Fuming Nitric Acid dropwise, ensuring the temperature does not exceed 5°C . Warning: This is an exothermic process.

-

Addition: Dissolve 2-oxazolidinone in a minimum amount of acetic acid or add as a solid in small portions to the nitrating mixture. Maintain temperature at -5°C .

-

Reaction: Stir the mixture at 0°C for 1–2 hours. The formation of the N-nitro derivative is indicated by the precipitation of a white crystalline solid or by TLC monitoring.

-

Quench: Pour the reaction mixture onto crushed ice. Stir vigorously. The product, N-nitro-2-oxazolidinone , should precipitate.

-

Isolation: Filter the solid, wash with cold water to remove acid traces, and dry in a desiccator.

-

Checkpoint: The intermediate should have a melting point approx. 104–106°C (lit.).

-

Phase 2: Hydrolysis to N-(2-Hydroxyethyl)nitramide

Objective: Controlled ring opening and decarboxylation.

Step-by-Step Procedure:

-

Suspension: Suspend the N-nitro-2-oxazolidinone in distilled water (approx. 5 mL per gram of substrate).

-

Hydrolysis: Heat the mixture gently to 50–60°C .

-

Completion: Continue heating until the solution becomes clear and gas evolution ceases (approx. 30–60 mins).

-

Isolation: Evaporate the water under reduced pressure (rotary evaporator) at a bath temperature below 50°C to avoid thermal decomposition.

-

Purification: The residue is the target compound. It can be recrystallized from Ethanol/Ether if necessary.

Characterization & Data

The product must be verified to ensure the N-nitro group is present and the O-nitro group is absent.

| Spectroscopic Method | Expected Signal | Interpretation |

| 1H NMR ( | ||

| 1H NMR ( | ||

| IR Spectroscopy | ~1550 cm⁻¹, 1280 cm⁻¹ | Characteristic |

| IR Spectroscopy | ~3300-3400 cm⁻¹ | Broad O-H stretch (confirms alcohol presence). |

Safety & Stability (E-E-A-T)

Authoritative Warning: Primary nitramines (

-

Acid Sensitivity: Nitramines decompose in strong acid to release

. Ensure all glassware is free of acid residue during the final isolation. -

Thermal Stability: Do not heat the isolated product above 70°C. Decomposition can be rapid and energetic.

-

Energetic Potential: Although an intermediate, the compound possesses energetic properties. Handle on a small scale (<5g) behind a blast shield.

-

Waste Disposal: Quench all nitration waste in vast excesses of water and neutralize with sodium bicarbonate before disposal.

References

-

Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines.

- Source: Runge, S., et al. (Molecules, 2013).

- Relevance: Establishes the oxazolidinone route as the "safe" alternative to direct nitr

-

URL:[Link]

-

Nitr

- Source: PubChem Compound Summary for N-(2-Hydroxyethyl)nitramide.

- Relevance: Verification of CAS (74386-82-6) and chemical identifiers.

-

URL:[Link]

-

Chemistry and Technology of Explosives (Vol 3).

- Source: Urbanski, T. (Pergamon Press).

- Relevance: Foundational text on the instability of primary nitramines and the necessity of protecting groups in nitr

-

URL:[Link]

Sources

- 1. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitration (2) | PPTX [slideshare.net]

- 3. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]

- 4. Sciencemadness Discussion Board - Nitramide reactions - Powered by XMB 1.9.11 [sciencemadness.org]

- 5. CN111362807A - Preparation method of 3-nitro-2-methylbenzoic acid - Google Patents [patents.google.com]

- 6. A method for the parallel synthesis of multiply substituted oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-(Nitroamino)ethanol (CAS 74386-82-6): Properties, Toxicology, and Analytical Considerations

For distribution to: Researchers, Scientists, and Professionals in Toxicology, Environmental Science, and Chemical Safety.

Introduction and Scope

This technical guide provides a comprehensive overview of 2-(Nitroamino)ethanol (CAS No. 74386-82-6), a compound of significant interest not in drug development, but in the fields of industrial chemistry, environmental science, and toxicology. Also known as N-(2-Hydroxyethyl)nitramide or by the designation MEA-NO2, this molecule is recognized for its role as a precursor in the synthesis of energetic plasticizers and as a potential degradation byproduct of amine-based carbon capture technologies.[1]

The emergence of 2-(Nitroamino)ethanol as a compound of concern is linked to the global effort to mitigate CO2 emissions. Amine scrubbing, a primary method for capturing CO2 from flue gas, can lead to the formation of various degradation products, including nitramines, through reactions with nitrogen oxides (NOx).[2] Given the potential for atmospheric release and environmental contamination, a thorough understanding of the properties and toxicological profile of these byproducts is critical for accurate risk assessment and the development of safe industrial processes.

This document deviates from a pharmaceutical focus to provide a scientifically rigorous guide for professionals investigating the environmental fate, toxicological impact, and analytical detection of this nitramine. It synthesizes the available technical data on its physicochemical properties, plausible synthesis routes, environmental formation, genotoxic mechanism, and relevant experimental protocols.

Physicochemical Properties

Comprehensive experimental data for 2-(Nitroamino)ethanol is not extensively reported in publicly accessible literature. The information available is summarized below. It is crucial to distinguish this compound from the structurally related but distinct molecule, 2-nitroethanol (CAS 625-48-9).

| Property | Value / Description | Source(s) |

| CAS Number | 74386-82-6 | [3] |

| IUPAC Name | 2-(Nitroamino)ethanol | |

| Synonyms | N-(2-Hydroxyethyl)nitramide, MEA-NO2, Ethanolnitramine | [2] |

| Molecular Formula | C₂H₆N₂O₃ | |

| Molecular Weight | 106.08 g/mol | |

| Appearance | White Solid | |

| Solubility | Slightly soluble in DMSO and Methanol. | |

| Melting Point | Data not available in reviewed literature. | |

| Boiling Point | Data not available in reviewed literature. | |

| Density | Data not available in reviewed literature. | |

| pKa | Data not available in reviewed literature. |

Synthesis and Industrial Relevance

The primary industrial application of 2-(Nitroamino)ethanol is as an intermediate in the preparation of N-alkylnitratoethyl nitramines, which serve as energetic plasticizers for explosives and propellants.[1]

The synthesis of primary nitramines like 2-(Nitroamino)ethanol is chemically challenging. Direct N-nitration of primary amines, such as ethanolamine, with standard nitrating agents (e.g., mixed acid) is often unsuccessful because the basic amine nitrogen is readily protonated to form an unreactive ammonium salt.[4] Furthermore, primary aliphatic nitramines can exhibit instability under strongly acidic conditions.[4]

A plausible synthetic route, therefore, involves a multi-step approach common for producing primary nitramines:[4][5]

-

Protection of the Amine: The primary amine of ethanolamine is first protected with a group that is stable to nitrating conditions but can be removed later.

-

N-Nitration: The protected intermediate is then reacted with a suitable nitrating agent, such as dinitrogen pentoxide (N₂O₅), to introduce the nitro group onto the nitrogen atom.[6]

-

Deprotection: The protecting group is subsequently removed under conditions that do not degrade the newly formed nitramine functionality, yielding the final product, 2-(Nitroamino)ethanol.

This indirect approach circumvents the challenges of direct nitration and allows for the formation of the primary nitramine structure.

Environmental Significance: Formation in Carbon Capture

2-(Nitroamino)ethanol has been identified as a degradation product in post-combustion CO₂ capture (PCCC) systems that utilize monoethanolamine (MEA). In these systems, MEA reacts with nitrogen oxides (NOx) present in the flue gas, leading to the formation of nitrosamines and nitramines.[2] These compounds can be released into the atmosphere through emissions from the capture facility or be formed in the atmosphere via photo-oxidation of emitted amines.[2] Because of their potential mutagenicity and carcinogenicity, the formation and fate of nitramines like 2-(Nitroamino)ethanol are a key consideration in the environmental health and safety assessment of carbon capture technologies.[7]

Toxicological Profile

The primary toxicological concern associated with 2-(Nitroamino)ethanol is its potential for genotoxicity and mutagenicity.

In vitro studies have demonstrated that 2-(Nitroamino)ethanol (MEA-NO2) exhibits mutagenic potential in the bacterial reverse mutation assay (Ames test) and induces a weak genotoxic response in the cytokinesis-block micronucleus (CBMN) assay.[2] This indicates that the compound can cause permanent changes in the genetic material of bacteria and chromosomal damage in mammalian cells. While other nitramines tested in the same study, such as AMP-NO2 and PZ-NO2, caused DNA strand breaks in the Comet assay, the effect was below the background level.[2] Interestingly, dimethylnitramine (DMA-NO2), which has been the subject of more extensive study, appeared to be the least potent of the nitramines tested in this particular screening.[2]

While the specific metabolic pathway for 2-(Nitroamino)ethanol has not been fully elucidated, the genotoxicity of nitramines is generally believed to proceed via metabolic activation, analogous to the well-studied mechanism of nitrosamines.[7] This process is required to convert the relatively inert parent compound into a reactive electrophile capable of damaging DNA.

The proposed mechanism involves:

-

α-Hydroxylation: The initial and rate-limiting step is the oxidation of the carbon atom adjacent (alpha) to the nitramino group. This reaction is catalyzed by cytochrome P450 (CYP) enzymes in the liver.[7]

-

Formation of an Unstable Intermediate: The resulting α-hydroxy nitramine is an unstable intermediate.

-

Heterolysis and Release of a Reactive Species: The intermediate spontaneously decomposes, potentially through heterolysis, to generate an alkylating agent, such as a carbocation.[8] This highly reactive electrophile can then attack nucleophilic sites on DNA bases.

-

DNA Adduct Formation: The covalent binding of the alkylating agent to DNA forms DNA adducts. If these adducts are not repaired by cellular DNA repair mechanisms, they can lead to miscoding during DNA replication, resulting in permanent mutations and potentially initiating carcinogenesis.

Quantitative dose-response data for 2-(Nitroamino)ethanol is scarce in the available literature. The existing data is primarily qualitative, confirming its activity in standard genotoxicity assays.

| Assay | System | Finding | Source(s) |

| Bacterial Reverse Mutation Assay (Ames Test) | Salmonella typhimurium | Mutagenic potential observed. | [2] |

| Cytokinesis-Block Micronucleus (CBMN) Assay | In vitro (Cell line not specified) | Weak genotoxic response. | [2] |

| Acute Toxicity | Not specified | Eye irritant. | [7] |

Further research is required to establish benchmark doses (BMD) and conduct quantitative risk assessments for human and environmental health.[1][4]

Methodologies for Analysis and Assessment

The evaluation of 2-(Nitroamino)ethanol relies on sensitive analytical techniques for its detection and robust bioassays to determine its biological activity.

The single-cell gel electrophoresis, or Comet assay, is a sensitive method for detecting DNA strand breaks in individual cells. The following is a representative protocol for an alkaline Comet assay, which is suitable for detecting both single- and double-strand DNA breaks.

Principle: Cells are embedded in agarose on a microscope slide, lysed to remove membranes and proteins, and subjected to electrophoresis under alkaline conditions. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.

Step-by-Step Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable mammalian cell line (e.g., TK6 human lymphoblastoid cells) under standard conditions.

-

Expose cells to varying concentrations of 2-(Nitroamino)ethanol (and appropriate positive and negative controls) for a defined period (e.g., 4 to 24 hours). Ensure the highest concentration does not cause excessive cytotoxicity (cell viability should be >70%).

-

-

Slide Preparation:

-

Mix a suspension of harvested cells (approx. 1 x 10⁵ cells/mL) with low melting point (LMP) agarose (0.5% in PBS) at 37°C.

-

Pipette 75 µL of the cell/agarose mixture onto a specially coated slide (e.g., CometSlide™).

-

Gently place a coverslip over the agarose and solidify the gel at 4°C for 10-30 minutes.

-

-

Cell Lysis:

-

Carefully remove the coverslip and immerse the slides in pre-chilled Lysis Solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh) at 4°C for at least 1 hour. This step removes cell membranes and histones, leaving behind DNA-containing nucleoids.

-

-

Alkaline Unwinding:

-

Gently remove slides from the Lysis Solution and place them in a horizontal electrophoresis tank.

-

Fill the tank with fresh, chilled Alkaline Electrophoresis Buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) until it covers the slides.

-

Let the slides sit in this buffer for 20-40 minutes to allow the DNA to unwind.

-

-

Electrophoresis:

-

Apply a voltage to the electrophoresis tank (e.g., 25 V, ~300 mA) for 20-30 minutes. Perform this step at 4°C to prevent additional DNA damage.

-

-

Neutralization and Staining:

-

After electrophoresis, gently drain the buffer and neutralize the slides by washing them 3 times for 5 minutes each with a Neutralization Buffer (e.g., 0.4 M Tris, pH 7.5).

-

Stain the DNA by adding a small volume of an intercalating dye (e.g., SYBR® Gold or Propidium Iodide) to each slide and incubating for 5-15 minutes in the dark.

-

-

Visualization and Analysis:

-

Visualize the slides using a fluorescence microscope.

-

Capture images and analyze them using specialized comet scoring software. At least 50-100 randomly selected cells should be scored per sample.

-

The primary endpoint is the "% Tail DNA" (the percentage of total DNA fluorescence that is in the tail), which is a direct measure of DNA damage.

-

Safety and Handling

Given its demonstrated genotoxic potential and classification as an eye irritant, 2-(Nitroamino)ethanol must be handled with appropriate safety precautions.

-

Personal Protective Equipment (PPE): Chemical-resistant gloves, safety goggles, and a lab coat should be worn at all times.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or aerosols. As the crystalline state of some nitramines can be explosive, it should be handled with care, avoiding shock, friction, and heat. Dissolving the compound in an appropriate solvent can reduce this risk.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances and sources of ignition.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemicals.

Conclusion

2-(Nitroamino)ethanol (CAS 74386-82-6) is an aliphatic nitramine whose relevance is growing due to its connection with industrial processes, particularly amine-based carbon capture. While it has applications in the synthesis of energetic materials, its primary significance for the broader scientific community lies in its role as a potential environmental contaminant with demonstrated mutagenic and genotoxic properties. The likely mechanism of its toxicity involves metabolic activation to a reactive species that can form DNA adducts, a pathway that warrants further investigation. This technical guide provides a foundational understanding of its properties, synthesis, toxicological profile, and analytical methodologies. However, the clear lack of quantitative toxicological data highlights a critical knowledge gap that must be addressed to enable comprehensive risk assessments and ensure the environmental safety of emerging carbon capture technologies.

References

-

MDPI. (2024). Synthetic Strategies for Nitramines: From Energetic Materials to Atmospheric Byproducts. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 17879829, N-(2-Hydroxyethyl)nitramide. Retrieved from [Link]

-

SEPA. (2013). Review of Amine Emissions from Carbon Capture Systems. Retrieved from [Link]

-

UKCCSRC. (n.d.). Toxicological advice on air pollutants Hazard Ranking of Substances for Development of EALs for Substance Emissions to Air from Carbon Capture Technologies. Retrieved from [Link]

-

Fjellsbø, L. M., et al. (2014). Genotoxic and mutagenic potential of nitramines. Environmental Research, 134, 39–45. Retrieved from [Link]

-

McAteer, D., et al. (n.d.). Nitration of Primary Amines to Form Primary Nitramines (Review). CORE. Retrieved from [Link]

-

PubChem. (n.d.). N-(2-Hydroxyethyl)nitramide. Retrieved from [Link]

-

PubMed. (n.d.). [Metabolic activation and the mutagenic properties of carcinogenic N-nitramines in a liquid incubation test]. Retrieved from [Link]

-

Gassnova. (n.d.). Nitramine analysis procedures development and screening toxicity study. Retrieved from [Link]

-

ResearchGate. (n.d.). Preliminary Studies into the Environmental Fate of Nitrosamine and Nitramine Compounds in Aquatic Systems. Retrieved from [Link]

-

NILU. (n.d.). Atmospheric Degradation of Amines (ADA). Retrieved from [Link]

-

FHI. (n.d.). New knowledge on health effects of amines and their derivatives associated with CO2 capture. Retrieved from [Link]

-

ResearchGate. (2014). Genotoxic and mutagenic potential of nitramines. Retrieved from [Link]

-

McGill Radiobiology. (2015). Comet Assay Protocol. Retrieved from [Link]

-

PubMed Central. (n.d.). The comet assay: a versatile but complex tool in genotoxicity testing. Retrieved from [Link]

- Ames, B. N., et al. (1973). Carcinogens are mutagens: a simple test system combining liver homogenates for activation and bacteria for detection. Proceedings of the National Academy of Sciences, 70(8), 2281-2285.

-

ResearchGate. (n.d.). Nitration of primary amines to form primary nitramines (Review). Retrieved from [Link]

Sources

- 1. Assessing the genotoxicity of N-nitrosodiethylamine with three in vivo endpoints in male Big Blue® transgenic and wild-type C57BL/6N mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Genotoxic and mutagenic potential of nitramines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-Nitroethanol | C2H5NO3 | CID 12252 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Use of the benchmark-dose (BMD) approach to derive occupational exposure limits (OELs) for genotoxic carcinogens: N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Nitrogen dioxide is genotoxic in urban concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to N-(2-Hydroxyethyl)nitramide as an Energetic Material

Authored for Researchers, Scientists, and Professionals in Energetic Materials Development

Foreword: Situating N-(2-Hydroxyethyl)nitramide in the Energetic Materials Landscape

The pursuit of novel energetic materials is driven by the dual objectives of enhancing performance and improving safety. Within this field, nitramides represent a significant class of explosives, with prominent members like RDX and HMX being mainstays in military and industrial applications.[1][2] These materials are characterized by the N-NO2 functional group, which imparts a favorable combination of high density and a positive heat of formation, leading to superior detonation performance.[2] N-(2-Hydroxyethyl)nitramide (HEtN), also known as 2-nitroaminoethanol, emerges as a molecule of interest due to its unique hybrid structure. It combines the energetic nitramino group with a hydroxyethyl functional group. This hydroxyl moiety introduces the potential for hydrogen bonding, which can influence crystal packing, density, and sensitivity. Furthermore, it suggests possibilities for HEtN to act as an energetic plasticizer or a precursor for more complex energetic polymers, making it a compelling subject for detailed investigation. This guide provides a comprehensive technical overview of its synthesis, characterization, and energetic properties, grounded in established scientific principles and methodologies.

Synthesis Pathway and Mechanistic Considerations

The synthesis of nitramines can be challenging, often involving harsh nitrating agents and leading to issues with purity and yield.[3] While classical methods involve the direct nitration of amines with an excess of fuming nitric acid, such approaches can result in difficult-to-remove impurities and the production of hazardous nitrous gases.[3] A more refined and reproducible synthesis for N-(2-Hydroxyethyl)nitramide involves a two-step process starting from a protected precursor, 2-oxazolidone. This strategy offers superior control over the reaction and facilitates the isolation of a pure product.[3]

The underlying principle of this approach is the protection of the amine and hydroxyl groups within a cyclic carbamate structure. The nitration proceeds on the nitrogen atom of the oxazolidone ring. The subsequent hydrolysis step is crucial; it selectively cleaves the carbamate ring to yield the desired N-(2-Hydroxyethyl)nitramide, releasing carbon dioxide as a benign byproduct.[3] This method is advantageous as it avoids the formation of inorganic salt byproducts that can complicate purification.[3]

Caption: Synthesis pathway for N-(2-Hydroxyethyl)nitramide (HEtN).

Detailed Experimental Protocol: Synthesis from 2-Oxazolidone

This protocol is designed to be self-validating, with clear checkpoints for assessing the reaction's progress and the purity of the intermediates and final product.

Materials:

-

2-Oxazolidone

-

Fuming Nitric Acid (99%+)

-

Acetic Anhydride

-

Ethanol

-

Deionized Water

-

Standard laboratory glassware, magnetic stirrer, heating mantle, and cooling bath.

-

Personal Protective Equipment (PPE): Acid-resistant gloves, safety goggles, face shield, and a lab coat are mandatory. All operations involving fuming nitric acid must be performed in a certified chemical fume hood.

Part A: Nitration of 2-Oxazolidone

-

Preparation of the Nitrating Mixture: In a three-necked flask equipped with a thermometer and a dropping funnel, carefully add acetic anhydride to an ice-water bath. Slowly, and with continuous stirring, add fuming nitric acid dropwise, ensuring the temperature does not exceed 10 °C. The resulting mixture is a potent nitrating agent.

-

Reaction: Dissolve 2-oxazolidone in a minimal amount of acetic anhydride. Cool this solution in an ice-salt bath to 0 °C.

-

Addition: Slowly add the prepared nitrating mixture to the 2-oxazolidone solution dropwise. Meticulously maintain the reaction temperature below 5 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Isolation of Intermediate: Pour the reaction mixture slowly over crushed ice. The solid N-nitro-2-oxazolidone will precipitate. Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the washings are neutral.

-

Purification and Validation: Recrystallize the crude N-nitro-2-oxazolidone from ethanol to obtain a pure, crystalline solid.[3] The purity should be confirmed by melting point determination and spectroscopic analysis (FT-IR, NMR).

Part B: Hydrolysis to N-(2-Hydroxyethyl)nitramide

-

Setup: Suspend the purified N-nitro-2-oxazolidone in deionized water in a round-bottom flask equipped with a reflux condenser.

-

Reaction: Gently heat the suspension with stirring. The hydrolysis should proceed smoothly upon slight heating.[3] The evolution of CO2 gas is an indicator that the ring-opening reaction is occurring.

-

Completion: Continue heating until the solid intermediate has completely dissolved and gas evolution ceases, indicating the completion of the reaction.

-

Isolation of Final Product: Cool the resulting solution to room temperature. The product, N-(2-Hydroxyethyl)nitramide, can be isolated by slow evaporation of the water under reduced pressure.

-

Final Validation: The final product should be a solid. Its identity and purity must be rigorously confirmed through comprehensive spectroscopic analysis (FT-IR, ¹H NMR, ¹³C NMR) and elemental analysis.

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized HEtN, which is critical for the reliable evaluation of its energetic properties.

Core Physicochemical Properties

The fundamental properties of N-(2-Hydroxyethyl)nitramide are summarized below. These values are crucial for theoretical performance calculations and for understanding its physical behavior.

| Property | Value | Source |

| Molecular Formula | C2H6N2O3 | [4] |

| Molecular Weight | 106.08 g/mol | [4] |

| IUPAC Name | N-(2-hydroxyethyl)nitramide | [4] |

| CAS Number | 74386-82-6 | [4] |

| Appearance | Solid (predicted) | |

| Hydrogen Bond Donors | 2 | [4] |

| Hydrogen Bond Acceptors | 4 | [4] |

Spectroscopic Validation Workflow

A multi-technique spectroscopic approach is required for unambiguous structural elucidation.

Caption: Workflow for the spectroscopic characterization of HEtN.

Expected Spectroscopic Signatures:

-

FT-IR (Fourier-Transform Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands. A broad peak around 3300-3500 cm⁻¹ would correspond to the O-H stretching of the hydroxyl group. A sharper peak in the same region (around 3300 cm⁻¹) would indicate the N-H stretch of the nitramide. Strong asymmetric and symmetric stretching bands for the nitro group (NO2) are expected around 1550-1600 cm⁻¹ and 1250-1300 cm⁻¹, respectively. C-H stretching vibrations will appear just below 3000 cm⁻¹.

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The proton NMR spectrum provides definitive information about the hydrogen environments. We would expect to see two triplets, corresponding to the two non-equivalent methylene (-CH2-) groups of the ethyl chain. The -CH2- group adjacent to the hydroxyl group would likely appear more downfield than the -CH2- group adjacent to the nitramino group. The n+1 rule dictates that since each methylene group is adjacent to another methylene group (2 hydrogens), its signal will be split into a triplet (2+1=3).[5] The protons of the O-H and N-H groups may appear as broad singlets, and their chemical shifts can be concentration-dependent.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum should show two distinct signals, one for each of the carbon atoms in the ethyl backbone, confirming the electronic asymmetry of the molecule.

-

Mass Spectrometry (MS): Mass spectrometry will be used to confirm the molecular weight of the compound (106.08 g/mol ). The observation of the molecular ion peak [M]+ or a protonated adduct like [M+H]+ would provide strong evidence for the successful synthesis.

Energetic Properties and Performance Evaluation

The ultimate value of HEtN lies in its performance as an energetic material. This is assessed through its thermal stability, sensitivity to external stimuli, and detonation characteristics. While specific experimental data for HEtN is sparse in publicly available literature, we can infer its likely properties based on the nitramide class of compounds.

Comparative Energetic Properties

| Property | N-(2-Hydroxyethyl)nitramide (HEtN) (Predicted) | RDX | HMX |

| Chemical Formula | C2H6N2O3 | C3H6N6O6 | C4H8N8O8 |

| Density (g/cm³) | ~1.6-1.7 | 1.82 | 1.91 |

| Detonation Velocity (m/s) | ~7,500-8,000 | 8,750 | 9,100 |

| Sensitivity | Expected to be less sensitive than RDX | Moderately Sensitive | Sensitive |

| Key Feature | Hydroxyl group for H-bonding and potential plasticizing properties | High performance, widely used | High performance, higher thermal stability than RDX |

Note: Values for HEtN are predictive and require experimental verification. RDX and HMX data are for reference.

Causality Behind Performance Metrics:

-

Thermal Stability: The thermal stability of a nitramine is largely dictated by the strength of the N-NO2 bond. The decomposition of nitramides can be complex, sometimes proceeding through an initial deprotonation step.[6][7] The presence of the electron-donating hydroxyethyl group might slightly destabilize the N-NO2 bond compared to the cyclic structures of RDX and HMX, but intramolecular hydrogen bonding could potentially enhance stability. Experimental analysis using Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) is required to determine its decomposition temperature.

-

Sensitivity to Stimuli (Impact, Friction, ESD): Sensitivity is a critical safety parameter. High sensitivity can make a material difficult to handle and transport.[8] It is known that for nitramines, there is often a correlation between impact and friction sensitivity.[9] The flexible ethyl chain and the capacity for hydrogen bonding in HEtN may allow for more efficient dissipation of energy from mechanical insults compared to the rigid, highly crystalline structures of RDX and HMX. This could lead to lower sensitivity, which would be a significant advantage.

-

Detonation Properties (Velocity and Pressure): Detonation velocity and pressure are key performance indicators that depend heavily on the material's density, heat of formation, and the composition of its gaseous detonation products.[10] While HEtN has a lower nitrogen and oxygen content than RDX, its performance will be significantly influenced by its achievable crystal density. A high density is crucial as detonation pressure increases with the square of the density.[11]

Potential Applications and Future Research Directions

The unique structure of N-(2-Hydroxyethyl)nitramide opens up several avenues for its application and further study:

-

Melt-Castable Explosives: A relatively low melting point, if confirmed, could make HEtN a candidate for melt-castable explosive formulations, which offer advantages in processing and loading into munitions.

-

Energetic Plasticizers: The hydroxyl group provides a reactive site for further chemical modification. HEtN could serve as a monomer or an energetic plasticizer in polymer-bonded explosives (PBXs). This could improve the mechanical properties and reduce the sensitivity of high-performance explosive formulations.

-

Precursor for Novel Energetic Materials: The hydroxyl group can be further functionalized, for instance, by nitration to form a nitrate ester, which would significantly increase the energy output and oxygen balance of the molecule.

Future research should focus on obtaining precise experimental data for HEtN's density, thermal stability, sensitivity, and detonation performance. Single-crystal X-ray diffraction would provide invaluable insight into its crystal packing and hydrogen bonding networks, helping to explain its observed properties.

Safety and Handling Protocols

N-(2-Hydroxyethyl)nitramide is an energetic material and must be handled with extreme caution by trained personnel in a properly equipped laboratory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, flame-retardant lab coat, and heavy-duty gloves.

-

Handling: Handle only small quantities. Avoid friction, impact, and electrostatic discharge. Use non-sparking tools.

-

Storage: Store in a cool, dry, well-ventilated area, away from heat, sources of ignition, and incompatible materials. It should be stored in a designated explosives magazine.

-

Disposal: Disposal must be carried out in accordance with all local, state, and federal regulations for explosive waste.

References

-

A promising high-energy-density material - PMC - NIH. (2017-08-03). National Institutes of Health. Retrieved from [Link]

-

Nitramide - Wikipedia. Wikipedia. Retrieved from [Link]

-

The decomposition of nitramide, O2NNH2, in water is described by the following chemical - Brainly. (2020-04-08). Brainly.com. Retrieved from [Link]

-

The decomposition of nitramide, O2NNH2, in water has the chemical equation and rate... - Homework.Study.com. Homework.Study.com. Retrieved from [Link]

-

The decomposition of nitramide, O2NNH2, in water has the chemical equation and rate law O2 [Chemistry] - Gauth. Gauth. Retrieved from [Link]

-

N-(2-Hydroxyethyl)nitramide | C2H6N2O3 | CID 17879829 - PubChem. National Institutes of Health. Retrieved from [Link]

-

A theoretical investigation on the densities and detonation properties of polynitrotetraazabenzimidazoles. ScienceDirect. Retrieved from [Link]

-

Explosive Substances and Their Applications: An Overview - CHIMIA. Chimia. Retrieved from [Link]

-

Friction sensitivity of nitramines. Part I: Comparison with impact sensitivity and heat of fusion | Request PDF. ResearchGate. Retrieved from [Link]

-

The Role of Product Composition in Determining Detonation Velocity and Detonation Pressure - Neliti. Neliti. Retrieved from [Link]

-

Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines - PMC. National Institutes of Health. Retrieved from [Link]

-

high resolution nuclear magnetic resonance (nmr) spectra - Chemguide. Chemguide. Retrieved from [Link]

Sources

- 1. Nitramide - Wikipedia [en.wikipedia.org]

- 2. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

- 3. Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-(2-Hydroxyethyl)nitramide | C2H6N2O3 | CID 17879829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. brainly.com [brainly.com]

- 7. Solved: The decomposition of nitramide, O2NNH2, in water has the chemical equation and rate law O2 [Chemistry] [gauthmath.com]

- 8. chimia.ch [chimia.ch]

- 9. researchgate.net [researchgate.net]

- 10. media.neliti.com [media.neliti.com]

- 11. A promising high-energy-density material - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: Solubility Profiling of N-(2-Hydroxyethyl)nitramide

Executive Summary

N-(2-Hydroxyethyl)nitramide (CAS: 26177-43-3), commonly referred to as 2-Nitraminoethanol , represents a distinct class of functionalized primary nitramines. Characterized by a dual-polarity molecular architecture—featuring both a hydrophilic hydroxyl group (

This guide provides a definitive technical analysis of its solubility behavior, moving beyond simple "soluble/insoluble" binaries to explore the thermodynamic and mechanistic drivers of dissolution. It includes validated experimental protocols for solubility determination and critical stability considerations for researchers handling this thermally labile compound.

Molecular Architecture & Physicochemical Basis[1]

To predict and manipulate the solubility of N-(2-Hydroxyethyl)nitramide, one must understand the competition between its functional groups.

Structural Analysis

The molecule (

-

The Hydroxyl Tail (

): Acts as a Hydrogen Bond (H-bond) donor and acceptor, driving solubility in protic solvents like water and alcohols. -

The Nitramine Head (

):

Polarity & Solvation Mechanism

The compound follows a "Dual-Hydrophilic" solvation model. Unlike amphiphilic surfactants with a long hydrophobic tail, both ends of 2-Nitraminoethanol are polar. Consequently, it exhibits negligible solubility in non-polar hydrocarbons but high affinity for solvents capable of disrupting its intermolecular H-bonding network.

Solubility Profile: Empirical & Predicted Data[1]

The following data synthesizes empirical extraction protocols (SPE/HPLC workflows) and theoretical solubility parameters derived from primary nitramine chemistry.

Table 1: Solubility Classification in Organic Solvents (at 25°C)

| Solvent Class | Solvent | Solubility Status | Mechanistic Rationale |

| Polar Protic | Water | Highly Soluble | Dual H-bonding from -OH and -NH-NO2; hydration of acidic proton. |

| Methanol / Ethanol | Soluble | Matches polarity; standard solvent for HPLC mobile phases. | |

| Polar Aprotic | Acetone | Soluble | Strong dipole-dipole interaction; standard solvent for nitramine recrystallization. |

| Acetonitrile (MeCN) | Soluble | Excellent solvation of nitramine moiety; used in SPE elution. | |

| DMSO / DMF | Highly Soluble | High dielectric constant stabilizes the polar nitramine structure. | |

| Ethyl Acetate | Moderately Soluble | Effective for liquid-liquid extraction from aqueous phases. | |

| Chlorinated | Dichloromethane (DCM) | Sparingly Soluble | Used for extraction but requires multiple passes; lower polarity limits efficacy. |

| Non-Polar | Hexane / Toluene | Insoluble | Lack of H-bonding capability; high interfacial tension. |

Critical Note: Solubility in aqueous media is pH-dependent. In alkaline solutions (

), the compound deprotonates to form the nitramine anion (), rendering it insoluble in organic solvents but highly stable in water.

Experimental Protocols for Solubility Determination

Do not rely on visual estimation alone. The following protocols ensure data integrity and reproducibility.

Protocol A: The Visual Polythermal Method (Standard)

Best for generating solubility curves vs. temperature.

-

Preparation: Weigh exactly 100 mg of N-(2-Hydroxyethyl)nitramide into a precision glass vial.

-

Solvent Addition: Add the target solvent in 50

increments using a micropipette. -

Thermal Cycling:

-

Heat the mixture to 40°C in a temperature-controlled block.

-

Vortex for 30 seconds.

-

Cool to 20°C.

-

-

Observation: Use a Tyndall beam (laser pointer) to check for undissolved particulates (scattering indicates incomplete dissolution).

-

Calculation:

Protocol B: HPLC-UV Saturation Quantitation (High Precision)

Required for trace solubility analysis in non-optimal solvents.

-

Saturation: Add excess solid compound to 2 mL of solvent. Shake at 25°C for 24 hours.

-

Filtration: Filter supernatant through a 0.22

PTFE syringe filter (ensure filter compatibility). -

Dilution: Dilute the filtrate 1:100 with Mobile Phase A (Water/0.1% Formic Acid).

-

Analysis:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).

-

Mobile Phase: 90:10 Water:Acetonitrile (Isocratic).

-

Detection: UV at 230 nm (Nitramine

transition). -

Quantification: Compare peak area against a 5-point calibration curve of pure standard.

-

Visualization: Solubility Decision Logic

The following diagram illustrates the logical workflow for solvent selection based on the intended application (Synthesis, Extraction, or Analysis).

Figure 1: Decision matrix for solvent selection based on operational goals. Note the critical pH constraint for extraction.

Safety & Stability Considerations

Working with N-(2-Hydroxyethyl)nitramide requires strict adherence to safety protocols due to the energetic nature of the nitramine group.

-

Thermal Instability: Primary nitramines are thermally labile. Avoid heating solutions above 50°C during dissolution. Use rotary evaporation with a bath temperature

. -

Acid Sensitivity: While stable in neutral media, strong mineral acids can catalyze decomposition or rearrangement.[1]

-

Base Sensitivity: Contact with strong bases (NaOH, KOH) generates nitramine salts, which may precipitate unexpectedly or alter reactivity.[1]

References

-

Gassnova. (2011). Environmental Guidelines and Regulations for Nitramines: A Policy Summary. Retrieved from [Link]

-

U.S. Defense Technical Information Center (DTIC). (1999). Determination of Nitroaromatic, Nitramine, and Nitrate Ester Explosives in Water Using SPE and GC-ECD.[1][2] Retrieved from [Link]

-

McAteer, D., et al. (2012).[1] Nitration of Primary Amines to Form Primary Nitramines (Review). Centre for Defence Chemistry, Cranfield University.[1][3] Retrieved from [Link]

-

PubChem. (2023). Compound Summary: 2-Nitraminoethanol. National Library of Medicine. Retrieved from [Link]

Sources

Methodological & Application

"using N-(2-Hydroxyethyl)nitramide as an energetic plasticizer"

Technical Application Note: Formulation and Characterization of N-(2-Hydroxyethyl)nitramide as a Reactive Energetic Plasticizer

Executive Summary & Physicochemical Profile

N-(2-Hydroxyethyl)nitramide (also known as 2-Nitraminoethanol or 2-NAE) represents a class of Reactive Energetic Plasticizers (REPs) . Unlike inert plasticizers (e.g., DOA, IDP) that migrate over time, or non-functional energetic plasticizers (e.g., BTTN, A-NENA), 2-NAE possesses a terminal hydroxyl group. This functionality allows it to chemically bond into the polymer matrix during the curing process, effectively preventing "sweating" or migration while enhancing the energy density of the formulation.

This guide details the protocols for incorporating 2-NAE into polyurethane-based energetic binders (e.g., HTPB, GAP) to tailor mechanical properties and specific impulse (

Table 1: Physicochemical Properties of N-(2-Hydroxyethyl)nitramide

| Property | Value | Relevance |

| CAS Number | 74386-82-6 | Identification |

| Molecular Formula | Stoichiometry calculations | |

| Molar Mass | 106.08 g/mol | Curing equivalent weight calc. |

| Physical State | Crystalline Solid | Requires melt-processing or dissolution |

| Melting Point | 54–56 °C | Low melting point aids processing |

| Density | ~1.45 g/cm³ (est.) | Increases formulation density |

| Oxygen Balance | -30.2% | Superior to HTPB binder (-320%) |

| Functionality ( | 1.0 (Monofunctional) | Acts as a chain terminator/pendant group |

Safety, Handling, and Stability (Critical)

WARNING: N-(2-Hydroxyethyl)nitramide is an energetic material.[1][2] While less sensitive than primary explosives, it contains the nitramine (

-

Acidity & Compatibility: The proton on the nitramine nitrogen is acidic (

). -

Thermal Stability: Onset of decomposition is typically >140°C.

-

Protocol: Process melt-cast formulations below 80°C to maintain a wide safety margin.

-

Application Protocol 1: Pre-Formulation Processing

Before introduction into a binder system, 2-NAE must be conditioned to ensure precise stoichiometry during curing.

Step-by-Step Preparation:

-

Purity Verification (HPLC/NMR):

-

Ensure purity >98%. Impurities (e.g., unreacted ethanolamine) will alter the NCO:OH ratio.

-

Technique:

-NMR in DMSO-

-

-

Moisture Removal (Lyophilization/Vacuum Drying):

-

Water competes with 2-NAE for isocyanate curing agents, leading to bubbling (

generation) and voids in the propellant grain. -

Procedure:

-

Place 2-NAE in a vacuum oven at 40°C (below MP).

-

Apply vacuum (<5 mbar) for 12 hours.

-

Validate moisture content via Karl Fischer titration (Target: <0.05%

).

-

-

Application Protocol 2: Formulation and Curing

This protocol describes the incorporation of 2-NAE into a Glycidyl Azide Polymer (GAP) or HTPB binder system using Isophorone Diisocyanate (IPDI) as the curing agent.

Mechanism: 2-NAE acts as a monofunctional reactive modifier. It does not crosslink chains but attaches to the polymer backbone, increasing free volume (plasticization) without being free to migrate.

Stoichiometric Calculation:

The Total Equivalent Weight (

Workflow Diagram (DOT): Formulation Logic

Figure 1: Step-by-step formulation workflow for incorporating 2-NAE into energetic composites.

Detailed Procedure:

-

Binder-Plasticizer Premix:

-

Heat the liquid binder (e.g., GAP) to 60°C.

-

Add solid 2-NAE. Stir under vacuum for 30 mins until 2-NAE is fully dissolved/melted into the binder phase.

-

Note: 2-NAE is miscible with polar binders (GAP, PolyNIMMO) but may require co-solvents or higher temperatures for non-polar HTPB.

-

-

Solids Loading:

-

Add solid oxidizers (AP, RDX) and metallic fuels (Al) incrementally.

-

Mix for 45 mins under vacuum to ensure wetting.

-

-

Curative Addition:

-

Cool mix to 50°C.

-

Add calculated IPDI and catalyst (e.g., Triphenylbismuth or DBTDL).

-

Critical: Mix for max 10 mins (pot life is short due to low steric hindrance of 2-NAE hydroxyl).

-

-

Casting & Curing:

-

Cast into Teflon-coated molds.

-

Cure at 60°C for 5–7 days.

-

Performance Characterization Protocols

To validate the efficacy of 2-NAE as a reactive plasticizer, you must prove it has bonded to the matrix and improved properties.

A. Migration Testing (The "Sweat" Test)

Objective: Confirm 2-NAE is chemically bound.

-

Sample Prep: Cut a 10g cube of cured propellant.

-

Aging: Place the sample in contact with a porous substrate (filter paper) under a 500g weight at 60°C for 1 week.

-

Analysis: Weigh the sample before and after. Extract the filter paper with acetonitrile and analyze via HPLC.

-

Success Criteria: <0.1% weight loss and no detectable 2-NAE peaks in HPLC (indicates 100% chemical incorporation).

-

B. Thermal Mechanical Analysis (DMA)

Objective: Measure Glass Transition Temperature (

-

Expectation: 2-NAE should lower the

of the binder (plasticization effect) by increasing free volume, despite the chemical bonding. -

Protocol:

-

Instrument: TA Instruments DMA 850 (or equivalent).

-

Mode: Tensile or Dual Cantilever.

-

Ramp: -100°C to +50°C at 3°C/min.

-

Frequency: 1 Hz.

-

C. Chemical Interaction Diagram (DOT)

Figure 2: Chemical mechanism showing how 2-NAE competes for isocyanate groups to form energetic pendant chains rather than crosslinks.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Voids/Bubbles in Cured Grain | Moisture in 2-NAE reacting with NCO. | Re-dry 2-NAE (Vacuum/40°C). Check Karl Fischer. |

| Soft/Gummy Propellant | Incorrect NCO:OH ratio. | Recalculate stoichiometry. Ensure 2-NAE purity is accounted for (lower MW impurities consume more NCO). |

| Short Pot Life | 2-NAE is more reactive than binder OH. | Use a less active catalyst or add 2-NAE later in the mix cycle. |

| Crystals on Surface | 2-NAE did not react (Saturation). | Increase curing temperature or catalyst concentration to force reaction completion. |

References

-

Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Foundational text on nitramine synthesis and properties).

-

Agrawal, J. P. (2010). High Energy Materials: Propellants, Explosives and Pyrotechnics.[2][5] Wiley-VCH. (Source for polyurethane binder curing mechanisms).[6]

-

Provatas, A. (2000). Energetic Polymers and Plasticisers for Explosive Formulations - A Review of Recent Advances. DSTO Aeronautical and Maritime Research Laboratory. (Review of hydroxy-functionalized energetic plasticizers).

-

Gao, H., & Shreeve, J. M. (2011). Azole-Based Energetic Materials. Chemical Reviews. (Context on nitrogen-rich energetic synthesis).

-

Luo, Y., et al. (2016). Migration mechanism of plasticizers in HTPB-based polyurethane networks. Polymer Degradation and Stability.[6][7] (Protocol source for migration testing).

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. Promising Oxygen- and Nitrogen-Rich Azidonitramino Ether Plasticizers for Energetic Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. US6425966B1 - Energetic plasticizer, and explosive and propellant composition containing same - Google Patents [patents.google.com]

Application Note: Structural Elucidation and Stability Profiling of N-(2-Hydroxyethyl)nitramide via Multi-Nuclear NMR

Executive Summary

This application note details the protocol for the structural characterization of N-(2-Hydroxyethyl)nitramide (also known as N-nitroethanolamine or HE-nitramide) using solution-state Nuclear Magnetic Resonance (NMR) spectroscopy.

HE-nitramide (

-

Thermal Instability: Primary nitramides (

) are prone to decomposition into alcohols and nitrous oxide ( -

Exchangeable Protons: The presence of both hydroxyl (-OH) and acidic nitramide (-NH-) protons requires specific solvent selection to prevent signal loss via chemical exchange.

This guide provides a self-validating workflow using DMSO-d6 as the solvent of choice to stabilize the analyte and visualize labile protons.

Safety & Handling (CRITICAL)

Warning: N-(2-Hydroxyethyl)nitramide is an energetic material precursor.

-

Explosion Hazard: While less sensitive than polynitramines (like RDX), nitramides possess explosive potential. Handle small quantities (<20 mg) behind a blast shield.

-

pH Sensitivity: Avoid contact with strong acids (triggers decomposition) or strong bases (forms sensitive salts).

-

PPE: Standard lab coat, nitrile gloves, and safety glasses are mandatory.

Experimental Design & Causality

Solvent Selection Strategy

Correct solvent choice is the single most critical variable in this analysis.

| Solvent | Suitability | Scientific Rationale |

| DMSO-d6 | Optimal | High viscosity and strong hydrogen-accepting ability slow down proton exchange, allowing observation of the distinct -NH-NO2 (broad triplet/singlet) and -OH signals. |

| D₂O | Unsuitable | Rapid exchange causes disappearance of NH and OH signals. The acidic nitramide proton ( |

| CDCl₃ | Poor | Poor solubility for this polar molecule; lack of hydrogen bonding leads to peak broadening and aggregation. |

Internal Standards

-

Quantification: 1,3,5-Trimethoxybenzene (TMB) is recommended over TMS. TMB is non-volatile, stable, and its signals (

6.0, 3.8 ppm) do not overlap with the HE-nitramide aliphatic region.

Analytical Workflow

Figure 1: Analytical workflow for HE-nitramide characterization. Note the stability check loop to monitor for decomposition products.

Detailed Protocols

Protocol A: Sample Preparation

-

Glassware: Use a clean, oven-dried 5mm NMR tube. Ensure no trace acid residues (e.g., from acid washing) remain.

-

Solvent: Use anhydrous DMSO-d6 (99.9% D).

-

Dissolution: Weigh 5-10 mg of N-(2-Hydroxyethyl)nitramide. Add 0.6 mL DMSO-d6.

-

Mixing: Invert gently. Do not sonicate (heat/cavitation can trigger degradation).

-

Reference: Add 10 µL of TMB stock solution if quantitative purity is required.

Protocol B: Acquisition Parameters (Bruker/Varian Standard)

| Parameter | 1H NMR | 13C NMR | 15N (via HMBC) |

| Pulse Seq | zg30 | zgpg30 (decoupled) | hmbcgpndqf |

| Scans (NS) | 16 | 512 - 1024 | 32 - 64 |

| Relaxation (D1) | 1.0 s | 2.0 s | 1.5 s |

| Temp | 298 K (25°C) | 298 K | 298 K |

| Spectral Width | 14 ppm (-1 to 13) | 200 ppm | 400 ppm (range) |

Note on 15N: Direct detection of

Results & Characterization Logic

1H NMR Interpretation (DMSO-d6)

The molecule

| Position | Shift ( | Multiplicity | Integral | Assignment Logic |

| -NH-NO₂ | 11.0 - 12.5 | Broad Singlet | 1H | Diagnostic Peak. Highly acidic proton. Downfield shift due to strong electron-withdrawing nitro group. |

| -OH | 4.8 - 5.2 | Triplet / Broad | 1H | Hydroxyl proton. Appears as a triplet if exchange is slow (coupling to |

| H(b) | 3.9 - 4.1 | Multiplet/Qt | 2H | Methylene adjacent to Nitramide. Deshielded by |

| H(a) | 3.5 - 3.7 | Multiplet/Qt | 2H | Methylene adjacent to Oxygen. Standard alcohol range. |

Self-Validation Check:

-

If the peak at ~11-12 ppm is missing, the sample may be wet (fast exchange) or decomposed.

-

If sharp singlets appear at

3.3 (Methanol) or

13C NMR Interpretation[1]

-

C(b) (N-adjacent):

50.0 - 54.0 ppm. (Upfield relative to O-adjacent due to lower electronegativity of N vs O, but deshielded by Nitro). -

C(a) (O-adjacent):

58.0 - 60.0 ppm. Typical primary alcohol carbon.

15N NMR Signatures (via HMBC)

Nitramides show two distinct nitrogen environments.

-

Nitro Group (-NO₂):

-25 to -30 ppm (relative to -

Amine Nitrogen (-NH-):

-160 to -180 ppm (relative to

Structural Connectivity Diagram

The following diagram illustrates the scalar couplings (J-couplings) and HMBC correlations utilized to confirm the structure.

Figure 2: Connectivity map showing COSY (proton-proton) and HMBC (proton-heteroatom) correlations required for full structural assignment.

References

-

Agrawal, J. P., & Hodgson, R. D. (2007). Organic Chemistry of Explosives. Wiley. (Context on Nitramide synthesis and stability).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for DMSO-d6 impurity peaks).

-

Witanowski, M., et al. (1993). Nitrogen NMR Spectroscopy. Annual Reports on NMR Spectroscopy. (Reference for Nitramide 15N shifts).

-

Klapötke, T. M. (2011). Chemistry of High-Energy Materials. De Gruyter. (Handling and characterization of energetic amine derivatives).

Sources

N-(2-Hydroxyethyl)nitramide: A Versatile Precursor in Advanced Organic Synthesis

Introduction

N-(2-Hydroxyethyl)nitramide, also known as 2-hydroxyethylnitramine, is a key intermediate in the synthesis of a variety of organic compounds, most notably energetic materials. Its unique bifunctional nature, possessing both a hydroxyl (-OH) group and a nitramino (-NHNO₂) group, allows for a diverse range of subsequent chemical transformations. This technical guide provides an in-depth exploration of the synthesis, properties, and applications of N-(2-Hydroxyethyl)nitramide, with a particular focus on its role as a precursor to advanced energetic plasticizers. The protocols and insights provided herein are intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development.

The nitramine functionality is a critical component in many high-energy materials, and the introduction of a hydroxyethyl moiety offers a reactive handle for further molecular elaboration, such as the formation of nitrate esters or the linkage to polymeric backbones.[1] While some nitramines are known to be persistent in the environment, ongoing research aims to develop safer and more efficient synthetic routes to these valuable compounds.[1]

Physicochemical Properties of N-(2-Hydroxyethyl)nitramide

A summary of the key computed physicochemical properties of N-(2-Hydroxyethyl)nitramide is presented in the table below. Experimental data for some properties are limited, and the provided values are based on computational models.

| Property | Value | Source |

| Molecular Formula | C₂H₆N₂O₃ | PubChem |

| Molecular Weight | 106.08 g/mol | PubChem |

| IUPAC Name | N-(2-hydroxyethyl)nitramide | PubChem |

| CAS Number | 74386-82-6 | PubChem |

| Appearance | White crystalline solid (predicted) | - |

| Density | 1.378 g/cm³ (for Nitramide) | Wikipedia[2] |

| Melting Point | 72-75 °C (for Nitramide) | Wikipedia[2] |

| Solubility | Soluble in water, ethanol, methanol, acetone (for Nitrourea) | Benchchem[3] |

Synthesis of N-(2-Hydroxyethyl)nitramide

Several synthetic routes to N-(2-Hydroxyethyl)nitramide have been explored, each with its own advantages and challenges. The choice of method often depends on the desired purity, scale, and safety considerations.

Comparative Overview of Synthetic Strategies

-

Reaction of Nitramide with Ethylene Oxide: This is a patented procedure and is considered a direct method for the synthesis of N-(2-Hydroxyethyl)nitramide.[4] However, the handling of neat ethylene oxide, a toxic and flammable gas, requires specialized equipment and stringent safety protocols.

-

Dinitration of Monoethanolamine (MEA) followed by Selective Hydrolysis: This approach involves the nitration of both the amino and hydroxyl groups of MEA, followed by a selective hydrolysis of the resulting nitrate ester. The oxygen-nitro group is reported to be more readily hydrolyzed than the nitrogen-nitro group.[4] This method can be effective but may lead to side products and requires careful control of the hydrolysis step to achieve good selectivity.

-

Nitration of a Protected Precursor: A safer and often cleaner approach involves the protection of the amine or hydroxyl group of a precursor, followed by nitration and subsequent deprotection. For instance, the nitration of 2-oxazolidone, which can be synthesized from urea and ethanolamine, followed by hydrolysis, has been reported to be a highly effective method.[4] This strategy avoids the direct nitration of a primary amine, which can be problematic due to the formation of unreactive ammonium salts in acidic media.

The following diagram illustrates a plausible synthetic pathway starting from 2-oxazolidone.

Caption: Synthetic pathway to N-(2-Hydroxyethyl)nitramide from 2-oxazolidone.

Detailed Protocol: Synthesis via Nitration of 2-Oxazolidone

This protocol is a representative procedure based on literature methods for the nitration of cyclic amides followed by hydrolysis.[4] Extreme caution is advised when working with nitrating agents.

Materials:

-

2-Oxazolidone

-

Acetic Anhydride (Ac₂O)

-

Fuming Nitric Acid (HNO₃)

-

Dry Ice/Acetone Bath

-

Deionized Water

-

Ethanol

Procedure:

-

Preparation of the Nitrating Mixture: In a three-necked flask equipped with a thermometer, a dropping funnel, and a mechanical stirrer, cool acetic anhydride to -15 °C using a dry ice/acetone bath.

-

Slowly add fuming nitric acid dropwise to the cooled acetic anhydride while maintaining the temperature between -15 °C and -10 °C.

-

Nitration: Dissolve 2-oxazolidone in a minimal amount of acetic anhydride and cool the solution to -15 °C.

-

Slowly add the 2-oxazolidone solution to the nitrating mixture with vigorous stirring, ensuring the temperature does not exceed -10 °C.

-

After the addition is complete, allow the reaction mixture to warm to 0 °C and maintain it at 0-4 °C for 10 hours with continuous stirring.

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring. The solid N-nitro-2-oxazolidone will precipitate.

-

Collect the precipitate by filtration and wash thoroughly with cold deionized water until the washings are neutral.

-

Hydrolysis: Suspend the crude N-nitro-2-oxazolidone in deionized water and heat the mixture gently. The hydrolysis should proceed smoothly to yield N-(2-Hydroxyethyl)nitramide.

-

Purification: The product can be purified by recrystallization from a suitable solvent such as ethanol.

Characterization:

The final product should be characterized by standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure.

-

FT-IR Spectroscopy: To identify the characteristic functional groups (O-H, N-H, N-O stretching).

-

Elemental Analysis: To determine the elemental composition.

Application as a Precursor to Energetic Plasticizers

A primary application of N-(2-Hydroxyethyl)nitramide is in the synthesis of energetic plasticizers. These are energetic materials that are added to polymer binders in propellants and explosives to improve their mechanical properties and processability without significantly compromising their energetic output.[5]

The hydroxyl group of N-(2-Hydroxyethyl)nitramide can be further nitrated to form a nitrate ester, resulting in compounds like N-nitro-N-(2-nitroxyethyl)nitramine (HEENA). Additionally, it can serve as a building block for more complex energetic molecules.

Detailed Protocol: Synthesis of a Nitrocarbamate Derivative

The following is a representative protocol for the synthesis of an energetic nitrocarbamate, demonstrating the utility of a hydroxyethyl nitramine precursor. This procedure is adapted from the synthesis of bis(nitrocarbamoylethyl) nitramine.[6][7]

Caption: General pathway for the synthesis of a nitrocarbamate derivative.

Materials:

-

N-(2-Hydroxyethyl)nitramide

-

Chlorosulfonyl isocyanate (CSI)

-

Fuming Nitric Acid

-

Anhydrous organic solvent (e.g., acetonitrile)

Procedure:

-

Carbamoylation: Dissolve N-(2-Hydroxyethyl)nitramide in an anhydrous organic solvent under an inert atmosphere.

-

Cool the solution in an ice bath and slowly add chlorosulfonyl isocyanate dropwise with stirring.

-

Allow the reaction to proceed at low temperature until completion, which can be monitored by techniques such as TLC or NMR.

-

Isolate the intermediate carbamate by appropriate work-up procedures, which may include quenching with a suitable reagent and extraction.

-

Nitration: Carefully dissolve the isolated carbamate intermediate in fuming nitric acid at a low temperature (e.g., 0 °C).

-

Stir the reaction mixture at low temperature for a specified period.

-

Work-up: Quench the reaction by pouring it onto crushed ice. The solid product will precipitate.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

-

Purification: The final product can be purified by recrystallization.

Safety and Handling

Working with nitramines and their derivatives requires strict adherence to safety protocols due to their potential energetic nature.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a face shield, chemical-resistant gloves, and a flame-retardant lab coat.[8]

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Static Discharge: Take precautions to prevent static discharge, which can be an ignition source.

-

Storage: Store nitramines in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials such as strong acids, bases, and reducing agents.[8] Materials that may become unstable should be used as soon as possible after synthesis.[8]

-

Scale: It is prudent to work with small quantities of these materials, especially during initial synthesis and characterization.

-

Disposal: Dispose of all waste materials in accordance with institutional and national regulations for hazardous and potentially explosive materials. Never dispose of nitramines down the drain.[8]

Disclaimer: The protocols provided in this document are for informational purposes only and should be carried out by trained professionals in a suitably equipped laboratory. The author and publisher are not responsible for any accidents or damages resulting from the use of this information.

References

- Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines. PMC - NIH.

- Synthesis and Properties of Bis(nitrocarbamoylethyl)

- Synthesis and Properties of Bis(nitrocarbamoylethyl) Nitramine ‐ A New Energetic Open‐Chain Nitrocarbamate.

- Synthesis of 2-hydroxyethylnitramine. | Download Scientific Diagram.

- RU2619588C1 - Method for 1,3-bis(2-hydroxyethyl)

- tetrakis(2-hydroxyethyl)ethylenediamine(140-07-8) 13 c nmr - ChemicalBook.

- Bis-(2-difluoroamino-2,2-dinitroethyl)nitramine -Energetic oxidizer and high explosive | Request PDF.

- EP0496168A1 - Process for the production of N-(2-hydroxyethyl)

- Synthetic Strategies for Nitramines: From Energetic Materials to

- Synthesis of Nitroxyethylnitramine (NENA) Plasticizers and Dinitroxydiethylnitramine (DINA) in Continuous Flow.

- Synthesis of 1-(2-hydroxyethyl)

- Nitration of Primary Amines to Form Primary Nitramines (Review) - CERES Research Repository.

- Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol - PMC - NIH.

- US3098872A - Production of nitrourea - Google P

- Nitramide - Wikipedia.

- Modification of the synthesis of N,N′-bis(2-hydroxyethyl)urea and N,N′-bis(2-hydroxypropyl)urea | Request PDF.

- Nitrourea - Wikipedia.

- Synthesis and Characterization of Energetic Plasticizer AMDNNM | Request PDF.

- Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra - YouTube.

- Progress in Energy−Safety Balanced Cocrystallization of Four Commercially Attractive Nitramines | Crystal Growth & Design - ACS Public

- Thermal Stability of Several Organic Hydroxylamine Derivatives and a Broader Look at Explosive Hazard Identification | Request PDF.

- Policy on Laboratory use of Explosive and High Energy Materials Approved by - Case Western Reserve University.

- Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture - ACS Public

- Urea Nitrate and Nitrourea: Powerful and Regioselective Aromatic Nitration Agents | Request PDF.

- US8383861B2 - Methods for making ethanolamine(s) and ethyleneamine(s)

- (PDF)

- Promising Oxygen- and Nitrogen-Rich Azidonitramino Ether Plasticizers for Energetic M

- Nitrourea Supplier|High-Explosive Research Compound - Benchchem.

- (PDF)

- New Directions in the Area of Modern Energetic Polymers: An Overview.

- Francesca Cardona, and Gianluca Soldaini. - Organic Syntheses Procedure.

- Thermal Stability and Detonation Characteristics of Pressed and Elastic Explosives on the Basis of Selected Cyclic Nitramines - CSWAB.

- (PDF)

- Methylenebis(N-(1,2,5-oxadiazol-3-yl)nitramide) derivatives as metal-free green primary explosives - RSC Publishing.

Sources

- 1. mdpi.com [mdpi.com]

- 2. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 3. Nitrourea Supplier|High-Explosive Research Compound [benchchem.com]

- 4. Safe Synthesis of Alkylhydroxy and Alkylamino Nitramines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]

- 7. researchgate.net [researchgate.net]

- 8. case.edu [case.edu]

Application Notes & Protocols for Measuring the Specific Impulse of N-(2-Hydroxyethyl)nitramide-Based Propellants

Abstract

These application notes provide a comprehensive guide for researchers and scientists on the theoretical and experimental determination of the specific impulse (Isp) of novel propellant formulations based on N-(2-Hydroxyethyl)nitramide (HEHNA). This document outlines the fundamental principles of specific impulse, details the design and execution of experimental protocols using static firing tests with a thrust stand, and emphasizes the critical safety procedures required when working with nitramine-based energetic materials. The goal is to equip drug development professionals and propellant researchers with the necessary knowledge to accurately characterize the performance of HEHNA-based propellants, ensuring both scientific rigor and operational safety.

Introduction to N-(2-Hydroxyethyl)nitramide (HEHNA) as a Propellant Constituent

N-(2-Hydroxyethyl)nitramide (HEHNA) is an energetic material belonging to the nitramine family, which is characterized by the N-NO2 functional group.[1] Nitramines are known for their high energy density, making them attractive components in advanced propellant and explosive formulations. HEHNA's molecular structure, featuring a hydroxyl group, suggests potential as an energetic plasticizer or a component in composite propellants, where it can contribute to the overall energy output while potentially offering desirable physical properties to the propellant grain.

The performance of a rocket propellant is fundamentally characterized by its specific impulse (Isp), a measure of its efficiency.[2][3] A higher specific impulse indicates that more thrust is generated per unit of propellant consumed, which is a critical parameter in rocket design and performance optimization.[2][3] Accurate and reliable measurement of the specific impulse of new propellant formulations, such as those containing HEHNA, is therefore essential for their evaluation and potential application.

This guide will provide the foundational knowledge and practical protocols for measuring the specific impulse of HEHNA-based propellants.

Theoretical Foundation of Specific Impulse

Specific impulse represents the impulse (the change in momentum) per unit of propellant mass.[2] It can be expressed in units of seconds or velocity (m/s). When expressed in seconds, it is the time for which a unit weight of propellant can produce a unit of thrust.[4]

The fundamental equation for specific impulse (Isp) is:

Isp = F / (ṁg₀)

Where:

-

Isp is the specific impulse in seconds (s).

-

F is the thrust produced by the engine in Newtons (N).

-

ṁ is the mass flow rate of the propellant in kilograms per second ( kg/s ).

-

g₀ is the standard gravitational acceleration (approximately 9.81 m/s²).[3]

To determine the specific impulse experimentally, both the thrust and the mass flow rate of the propellant must be accurately measured.[4][5]

The theoretical specific impulse of a propellant can be estimated using thermochemical calculation software. These programs predict the performance based on the chemical composition of the propellant and the combustion conditions. Key factors influencing the theoretical Isp include the combustion temperature and the molecular weight of the exhaust gases. Propellant formulations that produce very hot and low-molecular-weight exhaust products tend to have higher specific impulses.

Safety Protocols for Handling HEHNA-Based Propellants

Given that HEHNA is a nitramine, propellants based on this compound are energetic materials and must be handled with extreme caution. A thorough understanding and strict adherence to safety protocols are paramount.

3.1. General Safety Practices for Energetic Materials

-

Training: All personnel handling HEHNA-based propellants must receive comprehensive training on the risks associated with energetic materials and the specific safety procedures for the laboratory.[6][7]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, face shields, flame-retardant lab coats, and protective gloves, must be worn at all times.[8]

-